molecular formula C10H12ClN3O B1476278 5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole CAS No. 2097992-17-9

5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B1476278
CAS No.: 2097992-17-9
M. Wt: 225.67 g/mol
InChI Key: VJVOETCIRKDIBF-UHFFFAOYSA-N
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Description

5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-chloropyrazin-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-10(13-2-1-12-9)14-3-7-5-15-6-8(7)4-14/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVOETCIRKDIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

  • Molecular Formula : C11H14ClN3O
  • Molecular Weight : 239.7 g/mol
  • CAS Number : 2097992-17-9

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and oncology. Below are key findings regarding its biological effects:

Anticancer Activity

Research indicates that derivatives of pyrazine compounds, including this compound, show promise as anticancer agents. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For instance, studies have highlighted its ability to inhibit cell proliferation in various cancer cell lines.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It is believed to modulate neuroinflammatory responses and promote neuronal survival through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines; potential for targeted therapy
NeuroprotectionModulates neuroinflammatory responses; promotes neuronal survival
AntimicrobialExhibits activity against certain bacterial strains

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways.
  • Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.

Recent Research Developments

Recent patents have explored the use of this compound in combination therapies for enhanced efficacy against resistant cancer types. For example, combinations with other chemotherapeutic agents have demonstrated synergistic effects, leading to improved outcomes in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole
Reactant of Route 2
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5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.